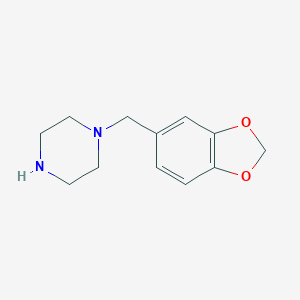

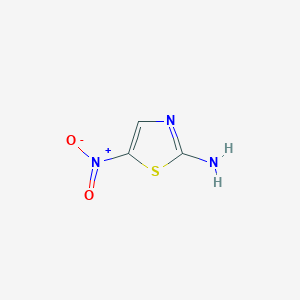

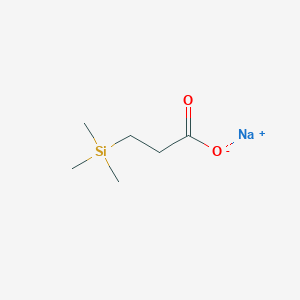

![molecular formula C6H5N3O2 B119028 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 159181-78-9](/img/structure/B119028.png)

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

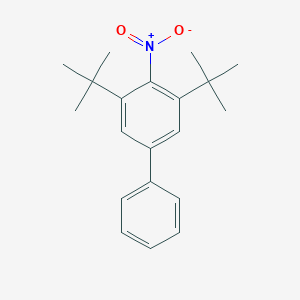

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves several steps. For instance, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .Molecular Structure Analysis

The molecular formula of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is C6H5N3O2 . The InChI code is 1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) and the canonical SMILES is C1=CN2C(=N1)C=C(N2)C(=O)O .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid are complex. For example, the previously optimized conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position allowed the formation of the nitrile .Physical And Chemical Properties Analysis

The molecular weight of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is 151.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 70.4 Ų .Applications De Recherche Scientifique

Pharmaceutical Applications

The 1H-imidazo[1,2-b]pyrazole scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Material Science Applications

N-heterocyclic scaffolds, such as 1H-imidazo[1,2-b]pyrazoles, are key structural units for material science applications . The study of less common heterocyclic ring systems is of special interest, since new physicochemical properties may be expected from such classes of molecules .

Agrochemical Applications

1H-imidazo[1,2-b]pyrazoles are also important in agrochemical applications . The diverse and very useful bioactivities of such molecules have attracted much attention .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices . Many promising innovations have been reported in different technological applications .

Sensors

1H-imidazo[1,2-b]pyrazoles have been used in the development of sensors . Their unique properties make them suitable for this application .

Anti-cancer Drugs

1H-imidazo[1,2-b]pyrazoles have shown potential in the development of anti-cancer drugs . Their diverse and very useful bioactivities make them a promising candidate for this application .

Emitters for Confocal Microscopy and Imaging

1H-imidazo[1,2-b]pyrazoles have been used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for this application .

Antimicrobial Agents

1H-imidazo[1,2-b]pyrazoles have shown potential as antimicrobial agents . Their diverse and very useful bioactivities make them a promising candidate for this application .

Mécanisme D'action

Target of Action

Similar compounds have shown diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This functionalization can lead to various interactions with its targets and subsequent changes .

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to their bioactivities .

Pharmacokinetics

A similar compound, when used as an isostere of the indolyl drug pruvanserin, showed significantly improved solubility in aqueous media . This suggests that 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid may also have favorable pharmacokinetic properties.

Action Environment

It’s known that the physicochemical properties of similar compounds can be influenced by environmental factors .

Propriétés

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMZDDNTQKFTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434057 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

CAS RN |

159181-78-9 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

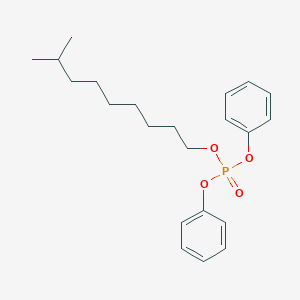

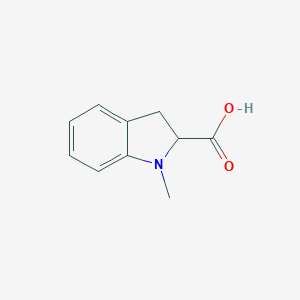

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)